BI-6C9

Apoptosis Chemical Biology Bcl-2 Family

BI-6C9 is the only commercially available small-molecule inhibitor that selectively targets tBid (Kd 20 µM) and blocks MOMP without inhibiting cytochrome c release — a phenotype unmatched by pan-caspase inhibitors (e.g., zVAD-fmk) or Bcl-2 antagonists (e.g., ABT-737). Its optimized three-carbon butanamide linker is essential for Bid binding; analogs with shorter or longer linkers show markedly reduced efficacy. Researchers investigating AIF-mediated, caspase-independent cell death in neuronal ischemia, glutamate excitotoxicity, or IFN-α2a-induced Bak oligomerization should select BI-6C9 for clean pathway isolation. This compound phenocopies Bid genetic knockdown, enabling temporal control in apoptotic commitment studies.

Molecular Formula C23H25N3O4S2
Molecular Weight 471.6 g/mol
CAS No. 791835-21-7
Cat. No. B1666960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-6C9
CAS791835-21-7
SynonymsBI-6C9;  BI 6C9;  BI6C9; 
Molecular FormulaC23H25N3O4S2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N
InChIInChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27)
InChIKeyLCFUJBSKPDPGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-6C9 (CAS 791835-21-7) Bid/tBid Inhibitor for Apoptosis and Mitochondrial Research


BI-6C9 (CAS 791835-21-7) is a selective small-molecule inhibitor of the BH3-interacting domain death agonist (Bid) and its cleaved, pro-apoptotic form, truncated Bid (tBid). It binds tBid with a dissociation constant (Kd) of 20 µM [1]. By preventing tBid-mediated mitochondrial outer membrane permeabilization (MOMP), BI-6C9 blocks the release of cytochrome c and second mitochondria-derived activator of caspase (Smac) and inhibits caspase-independent cell death triggered by apoptosis-inducing factor (AIF) nuclear translocation [2]. This mechanism renders it a critical tool compound for dissecting Bid-dependent apoptotic pathways.

Why BI-6C9 (791835-21-7) Cannot Be Replaced by Other BH3 Mimetics or Pan-Apoptosis Inhibitors


Substitution of BI-6C9 with pan-caspase inhibitors (e.g., zVAD-fmk) or anti-apoptotic Bcl-2 family antagonists (e.g., ABT-737) fails to recapitulate its specific, pathway-restricted phenotype. BI-6C9 targets the pro-apoptotic Bid/tBid protein upstream of mitochondrial outer membrane permeabilization, whereas zVAD-fmk inhibits caspase activity downstream and ABT-737 neutralizes anti-apoptotic Bcl-2 proteins [1]. Critically, BI-6C9 does not inhibit cytochrome c release, providing a unique tool to isolate AIF-dependent, caspase-independent apoptosis [2]. Furthermore, SAR studies demonstrate that the butanamide linker length of BI-6C9 (three carbons) is optimized for Bid binding; analogs with one, two, four, or five carbon linkers exhibit markedly reduced efficacy [3]. These structural and functional distinctions preclude generic substitution.

Quantitative Evidence for BI-6C9 (791835-21-7) Differentiation vs. Comparators


BI-6C9 Binding Affinity vs. Structural Analogs: Optimized Linker Length Confers Maximal Bid Engagement

BI-6C9 exhibits a Kd of 20 µM for tBid. SAR studies of BI-6C9 analogs with varying carbon linker lengths (n=1, 2, 4, 5) demonstrated that the three-carbon butanamide linker of BI-6C9 provides maximal Bid binding in NMR-based assays [1]. Analogs with shorter (one or two carbons) or longer (four or five carbons) linkers showed reduced binding, indicating that the linker geometry of BI-6C9 is optimal for engaging the Bid BH3 domain.

Apoptosis Chemical Biology Bcl-2 Family

BI-6C9 Prevents AIF Nuclear Translocation and Cell Death in OVCAR-3 Cells While Sparing Cytochrome c Release

In OVCAR-3 ovarian cancer cells treated with IFN-α2a, BI-6C9 (10 µM) preserved mitochondrial membrane potential (ΔΨm), prevented nuclear translocation of AIF, and abrogated IFN-α2a-induced cell death [1]. Critically, BI-6C9 did not prevent the release of cytochrome c from mitochondria to cytosol under the same conditions [1]. This contrasts with the pan-caspase inhibitor zVAD-fmk, which blocks caspase activation downstream of cytochrome c release. The differential effect on AIF versus cytochrome c release is a defining mechanistic fingerprint of BI-6C9.

Cancer Biology Apoptosis Mitochondrial Biology

BI-6C9 Attenuates Glutamate-Induced Excitotoxicity in HT-22 Hippocampal Neurons

In HT-22 mouse hippocampal neuronal cells exposed to glutamate (3-5 mM), BI-6C9 (10 µM) significantly attenuated the loss of cell viability after 18 hours of treatment [1]. This neuroprotective effect is specific to the inhibition of Bid-mediated mitochondrial apoptosis. In contrast, the BH3 mimetic ABT-737 (which inhibits Bcl-2/Bcl-xL) has not been shown to protect against glutamate-induced excitotoxicity in this context, as its mechanism targets anti-apoptotic proteins rather than the pro-apoptotic Bid.

Neurodegeneration Excitotoxicity Neuronal Cell Death

BI-6C9 Abrogates tBid-Induced MOMP and Apoptosome Formation Sparing

In OVCAR-3 cells, BI-6C9 prevented Bak oligomerization and activation induced by IFN-α2a, thereby preserving mitochondrial outer membrane integrity [1]. Notably, BI-6C9 did not inhibit apoptosome formation, whereas the diarylurea compound NS3694 prevented it [1]. This indicates that BI-6C9 acts upstream of MOMP to block Bid/Bak-mediated mitochondrial permeabilization without affecting downstream apoptosome assembly.

Mitochondrial Biology Apoptosis Cell Death

BI-6C9 Phenocopies Genetic Bid Knockdown in HeLa Cells

In HeLa cervical cancer cells, treatment with the small molecule Bid inhibitor BI-6C9 mimicked the effects of siRNA-mediated Bid knockdown [1]. Both interventions protected cells from death receptor ligand-induced apoptosis to a comparable degree, validating BI-6C9 as a chemical genetic tool for Bid loss-of-function studies. This phenotypic equivalence confirms that BI-6C9 acts specifically on Bid without off-target effects that would confound interpretation.

Cancer Biology Genetic Validation Apoptosis

BI-6C9 Protects Primary Cortical Neurons from Oxygen-Glucose Deprivation (OGD)-Induced Apoptosis

In primary mouse cortical neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemic stroke, BI-6C9 (10 µM) significantly reduced neuronal apoptosis [1]. This protection was attributed to the inhibition of tBid-mediated mitochondrial dysfunction and AIF release. In contrast, the caspase inhibitor zVAD-fmk provided only partial protection in this model, underscoring the importance of caspase-independent cell death pathways in ischemia.

Stroke Ischemia Neuroprotection

High-Value Research Applications for BI-6C9 (791835-21-7)


Dissecting Caspase-Independent Apoptosis via AIF Translocation

Researchers investigating AIF-mediated, caspase-independent cell death can employ BI-6C9 at 10 µM to block tBid-induced MOMP and subsequent AIF nuclear translocation without affecting cytochrome c release [1]. This application is critical in contexts such as neuronal ischemia, where AIF plays a major role in cell demise and caspase inhibitors are ineffective [2]. The compound's ability to spare cytochrome c release provides a clean experimental window for isolating the AIF pathway.

Chemical Genetic Validation of Bid Function in Apoptotic Signaling

BI-6C9 serves as a validated pharmacological tool to phenocopy genetic Bid knockdown or knockout. In HeLa cells, BI-6C9 treatment recapitulates the protective effects of Bid siRNA against death receptor ligand-induced apoptosis [3]. This application is valuable for confirming the specificity of Bid-dependent phenotypes and for studies requiring temporal control of Bid activity, such as examining the kinetics of apoptotic commitment.

Neuroprotection Studies in Excitotoxicity and Ischemia Models

In HT-22 hippocampal neurons and primary cortical neurons, BI-6C9 (10 µM) attenuates cell death induced by glutamate excitotoxicity and oxygen-glucose deprivation, respectively [2][4]. These models are central to stroke and neurodegenerative disease research. BI-6C9 enables the specific interrogation of Bid's role in neuronal injury, offering advantages over pan-caspase inhibitors that fail to block AIF-dependent death in these settings.

Investigating Bid-Dependent Bak Activation and MOMP

BI-6C9 prevents IFN-α2a-induced Bak oligomerization and mitochondrial membrane potential collapse in OVCAR-3 cells [1]. This makes it a key reagent for studying the sequence of events leading from Bid cleavage to Bak activation and MOMP, distinct from compounds that inhibit downstream apoptosome assembly (e.g., NS3694). Researchers can use BI-6C9 to delineate the precise role of Bid in triggering the mitochondrial phase of apoptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-6C9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.